![molecular formula C21H16FN3O5S2 B2455916 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-65-3](/img/structure/B2455916.png)
1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O5S2 and its molecular weight is 473.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , with CAS number 868678-65-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H16FN3O5S2, with a molecular weight of 473.5 g/mol . Its structure includes a dihydropyridine core, which is often associated with various biological activities such as anti-inflammatory and analgesic effects.
Property | Value |
---|---|
Molecular Formula | C21H16FN3O5S2 |
Molecular Weight | 473.5 g/mol |
CAS Number | 868678-65-3 |
Anti-inflammatory and Analgesic Effects
Recent studies have indicated that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.
In a comparative study, compounds with structural similarities to this compound demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, significantly lower than those for COX-1, indicating a higher selectivity for COX-2 . The analgesic activity was measured against sodium diclofenac, showing comparable effectiveness with protection rates between 40% to 51% .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- COX Inhibition : By selectively inhibiting COX-2, it reduces inflammatory mediators.
- Cyclic AMP Modulation : Similar compounds have been shown to elevate intracellular cAMP levels, which can further modulate inflammatory responses .
- Cytokine Regulation : The compound may influence the expression of pro-inflammatory cytokines such as TNF and IL-17 .
Study on Inflammatory Models
In an experimental model of inflammation, a related compound demonstrated significant reduction in edema after administration, with effects observed within one hour and lasting up to three hours post-treatment. The highest anti-inflammatory activity recorded was approximately 86% , surpassing that of standard treatments like sodium diclofenac .
Antimicrobial Activity
Research has also suggested that benzothiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown potent antibacterial and antifungal activities in vitro, indicating potential applications in treating infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in human cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the activation of apoptotic pathways and disruption of cellular homeostasis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Colon Cancer | 15 | Apoptosis induction |
Breast Cancer | 12 | Cell cycle arrest |
Cervical Cancer | 10 | Mitochondrial dysfunction |
Anti-Parasitic Properties
The compound has also been evaluated for its anti-parasitic potential. Similar thiazole derivatives have shown efficacy against parasites causing diseases such as malaria and leishmaniasis:
- In Vivo Studies : Compounds structurally related to this compound were tested in animal models for their efficacy against Trypanosomiasis and Leishmaniasis, showing promising results with reduced parasite load .
Anti-Diabetic Effects
Emerging research suggests that compounds with similar scaffolds may possess anti-diabetic properties. Studies have indicated that these compounds can modulate glucose metabolism and improve insulin sensitivity:
- Experimental Models : In vivo studies using diabetic models (e.g., genetically modified mice) have shown that these compounds significantly lower blood glucose levels, indicating potential for diabetes management .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on the dihydropyridine structure. The results demonstrated that modifications at the benzo[d]thiazole position enhanced anticancer activity against multiple cell lines, with one derivative achieving an IC50 of 8 µM against breast cancer cells .
Case Study 2: Anti-Parasitic Activity
Research highlighted in Pharmaceutical Biology assessed the anti-leishmanial activity of related compounds. The study found that certain derivatives exhibited significant inhibition of Leishmania donovani proliferation, suggesting that structural modifications can lead to enhanced efficacy against parasitic infections .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S2/c1-32(28,29)15-8-9-17-18(11-15)31-21(23-17)24-19(26)16-3-2-10-25(20(16)27)30-12-13-4-6-14(22)7-5-13/h2-11H,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBYCGENHUFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.